molecular formula C14H13Cl2N3OS2 B13872700 N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide

N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide

Cat. No.: B13872700
M. Wt: 374.3 g/mol
InChI Key: GTMFZDOKBVYBDK-UHFFFAOYSA-N
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Description

N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a thiomorpholine ring attached to a carboxamide group, along with chlorinated phenyl and isothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorinated Phenyl Group: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of Thiomorpholine Ring: The thiomorpholine ring is attached through nucleophilic substitution reactions.

    Formation of Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]piperidine-4-carboxamide
  • N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]morpholine-4-carboxamide

Uniqueness

N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or morpholine rings.

Properties

Molecular Formula

C14H13Cl2N3OS2

Molecular Weight

374.3 g/mol

IUPAC Name

N-[3-chloro-5-(2-chlorophenyl)-1,2-thiazol-4-yl]thiomorpholine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3OS2/c15-10-4-2-1-3-9(10)12-11(13(16)18-22-12)17-14(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H,17,20)

InChI Key

GTMFZDOKBVYBDK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)NC2=C(SN=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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